Technical Whitepaper: Physicochemical Profiling and Analytical Characterization of Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate
Technical Whitepaper: Physicochemical Profiling and Analytical Characterization of Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate
Executive Summary
Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (CAS 6436-58-4) is a specialized heterocyclic compound characterized by its reactive 2-thiazoline ring[1][2]. Within the pharmaceutical manufacturing sector, this compound is rigorously monitored as a degradation product and synthetic byproduct, formally classified in pharmacopeial contexts as Acetylcysteine Impurity 19 [3].
Beyond its critical role in active pharmaceutical ingredient (API) quality control, the 2-methyl-4,5-dihydrothiazole scaffold serves as a highly valuable biochemical probe. Its sodium salt equivalent (CAS 15058-19-2) is frequently utilized by researchers as a precursor reagent for preparing thiazoline and oxazoline substrates. These substrates are essential for probing the FMN-containing oxidase domains of complex non-ribosomal peptide synthetases (NRPS), such as epothilone and bleomycin synthetases[4].
Molecular Identity and Physicochemical Data
The baseline physicochemical properties of the compound dictate its handling, storage, and analytical behavior. Due to the potential for hydrolysis of the methyl ester and ring-opening of the thiazoline under harsh conditions, cold-chain logistics are strictly recommended[2].
| Property | Value |
| Chemical Name | Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate |
| CAS Number | 6436-58-4 |
| Molecular Formula | C6H9NO2S |
| Molecular Weight | 159.21 g/mol |
| SMILES | CC1=NC(CS1)C(=O)OC[5] |
| Storage Conditions | Sealed in dry, 2-8°C (Cold-chain required)[5] |
Mechanistic Chemistry: Formation Pathways
Understanding the genesis of this compound is critical for drug development professionals managing Acetylcysteine (NAC) stability. The formation of Impurity 19 in NAC formulations is driven by a classic intramolecular cyclodehydration mechanism.
When NAC is subjected to esterification conditions (e.g., in the presence of methanol and an acid catalyst), it forms N-acetylcysteine methyl ester. The spatial proximity of the nucleophilic thiol (-SH) to the electrophilic amide carbonyl carbon facilitates an intramolecular attack. The subsequent elimination of a water molecule yields the thermodynamically stable 5-membered 2-thiazoline ring.
Fig 1. Mechanistic pathway of Impurity 19 formation from Acetylcysteine.
Experimental Methodology: Targeted Synthesis
To utilize this compound as an analytical reference standard, it must be synthesized with high stereochemical purity.
Step-by-Step Protocol: Cyclodehydration of N-Acetylcysteine Methyl Ester
-
Preparation: Dissolve 10 mmol of N-acetyl-L-cysteine methyl ester in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Activation: Cool the reaction mixture to -78°C. Dropwise, add 1.2 equivalents of Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate).
-
Cyclization: Allow the reaction to slowly warm to room temperature over 4 hours with continuous magnetic stirring.
-
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
Causality & Logic (Expertise): Why use Burgess reagent? Harsher dehydrating agents (like PCl5 or strong mineral acids) can lead to the racemization of the chiral center at C4 or the unwanted hydrolysis of the methyl ester. The mild, chemoselective nature of the Burgess reagent ensures the stereochemical integrity of the (R)-enantiomer is preserved during ring closure.
Self-Validating System (Trustworthiness): The reaction progress must be monitored via Thin-Layer Chromatography (TLC; Hexane/EtOAc 1:1). The disappearance of the highly polar N-acetylcysteine methyl ester spot and the emergence of a UV-active, less polar spot confirms ring closure. Post-isolation, 1H-NMR must be utilized to confirm the disappearance of the N-H and S-H protons, unequivocally validating the formation of the thiazoline ring.
Analytical Quality Control: RP-HPLC Profiling
As Acetylcysteine Impurity 19, precise quantification is a regulatory prerequisite for API batch release[3].
Fig 2. RP-HPLC analytical workflow for the quantification of Impurity 19.
Step-by-Step Protocol: HPLC Quantification
-
Sample Preparation: Accurately weigh 50 mg of the Acetylcysteine API and dissolve it in 50 mL of the mobile phase diluent to achieve a concentration of 1.0 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 Reverse Phase (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.05 M Potassium phosphate buffer (pH adjusted to 2.5 with orthophosphoric acid).
-
Mobile Phase B: LC-MS grade Acetonitrile.
-
-
Gradient Elution Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 95 | 5 |
| 10.0 | 70 | 30 |
| 15.0 | 10 | 90 |
| 20.0 | 95 | 5 |
| 25.0 | 95 | 5 |
-
Detection & Flow: Set the UV detector to 210 nm. Maintain a flow rate of 1.0 mL/min with an injection volume of 10 µL.
Causality & Logic (Expertise): The newly formed thiazoline ring exhibits a distinct UV absorption maximum compared to the parent aliphatic N-acetylcysteine. Selecting 210 nm maximizes the signal-to-noise ratio for the impurity while operating within the linear dynamic range of the UV detector. Furthermore, the acidic pH (2.5) of Mobile Phase A suppresses the ionization of residual carboxylic acids in the matrix, ensuring sharp, symmetrical peak shapes.
Self-Validating System (Trustworthiness): A system suitability test (SST) must be performed using a resolution mixture containing both the Acetylcysteine API and the synthesized Impurity 19 standard. A resolution factor (Rs) > 2.0 must be achieved before sample analysis begins. This ensures that the integration is not compromised by peak tailing or co-elution, mathematically validating the quantitative accuracy of the run.
References
1.[1] "Methyl (R)-4,5-dihydro-2-methylthiazole-4-carboxylate" | PubChem - NIH. Available at: 2.[2] "6436-58-4|Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate" | BLD Pharm. Available at: 3.[5] "6436-58-4|Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate Properties" | BLD Pharm. Available at: 4.[3] "Acetylcysteine Impurity 19 | CAS Number 6436-58-4" | Klivon. Available at: 5.[4] "2-Methyl-2-thiazoline-4-carboxylic Acid Sodium Salt | 15058-19-2" | ChemicalBook. Available at:
Sources
- 1. Methyl (R)-4,5-dihydro-2-methylthiazole-4-carboxylate | C6H9NO2S | CID 102834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6436-58-4|Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 3. klivon.com [klivon.com]
- 4. 2-Methyl-2-thiazoline-4-carboxylic Acid Sodium Salt | 15058-19-2 [chemicalbook.com]
- 5. 6436-58-4|Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate|BLD Pharm [bldpharm.com]
